molecular formula C8H5F3N2O4 B8446129 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid

2-Amino-5-nitro-4-trifluoromethyl-benzoic acid

Cat. No. B8446129
M. Wt: 250.13 g/mol
InChI Key: XRHDEVLXABTEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08299085B2

Procedure details

To a solution of 490 mg (1.85 mmol) of 2-amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester in 5 ml methanol, 4.7 ml (9.27 mmol) of 2 M sodium hydroxide solution is added. The yellow solution is stirred at 60° C. for 12 hours. Subsequently hydrochloric acid (1M) is added to adjust to pH=2. The solvent volume is reduced by evaporation and is extracted with ethyl acetate. The organic layers are combined, dried and the solvent is evaporated to yield 2-amino-5-nitro-4-trifluoromethyl-benzoic acid. 1H-NMR; DMSO-d6 (400 MHz, ppm): 8.58 (s, 1H, aromatic); 8.10 (s(broad), 2H, NH2); 7.35 (s, 1H, aromatic).; LC-MS: 249 [M-H]- ; Agilent LC/MSD 1100 Series; LC-MS method: Column: SunFireCl8, 4.6*50 mm, 3.5 μm; negative MS; water/acetonitril 95:5 to 5:95 in 5 min, flow: 1.5 ml/min.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([C:13]([F:16])([F:15])[F:14])=[CH:6][C:5]=1[NH2:17].[OH-].[Na+].Cl>CO>[NH2:17][C:5]1[CH:6]=[C:7]([C:13]([F:16])([F:15])[F:14])[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[C:3]([OH:18])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)N)=O
Name
Quantity
4.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The yellow solution is stirred at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent volume is reduced by evaporation
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.